2,3,4,6-Tetra-O-methylhexose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

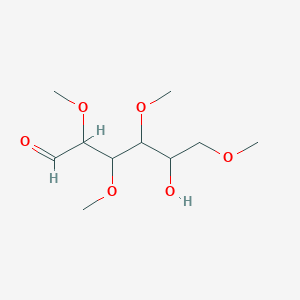

2,3,4,6-Tetra-O-methyl-D-mannose is a methylated derivative of D-mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the substitution of four hydroxyl groups with methoxy groups, resulting in a molecule with the chemical formula C10H20O6 and a molecular weight of 236.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-methyl-D-mannose can be synthesized through the methylation of D-mannose. One common method involves the use of methyl iodide (CH3I) and a strong base such as silver oxide (Ag2O) to replace the hydroxyl groups with methoxy groups . The reaction typically proceeds under mild conditions and results in high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for 2,3,4,6-Tetra-O-methyl-D-mannose are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Stability and Hydrolysis

The methyl ether groups confer resistance to hydrolysis under acidic or basic conditions, making the compound stable during derivatization:

-

Methanolysis : Treatment with methanolic HCl cleaves glycosidic bonds but leaves methyl ethers intact, enabling recovery of methylated hexose for analysis .

-

Periodate Oxidation : The compound resists periodate cleavage due to the absence of vicinal diols, distinguishing it from partially methylated sugars .

Derivatization Reactions

The remaining hydroxyl group at C5 (in pyranose form) enables selective functionalization:

-

Acylation : Reacts with acetic anhydride or benzoyl chloride to form esters, aiding chromatographic separation .

-

Glycosylation : As a glycosyl acceptor, it participates in glycosidic bond formation with activated donors (e.g., trichloroacetimidates), though steric hindrance from methyl groups reduces reactivity .

Comparative Reactivity in Oxidation

Methyl ethers alter redox behavior:

-

NaIO4 Resistance : Unlike unmethylated hexoses, it does not consume periodate .

-

Enzymatic Inertness : Methylation blocks recognition by glycosidases and glycosyltransferases, limiting enzymatic degradation .

Crystallographic and Spectroscopic Data

Scientific Research Applications

Biochemical Applications

1. Glycobiology Research

2,3,4,6-Tetra-O-methylhexose is utilized in glycobiology for studying glycosylation patterns. Its methylation allows for the stabilization of glycan structures during analysis. For instance, it has been used to elucidate the structure of sialo-oligosaccharides in red blood cells of carp, where its presence was critical in determining the glycosidic linkages and overall structure of the oligosaccharides involved .

2. Synthesis of Oligosaccharides

This compound serves as a building block in the synthesis of various oligosaccharides. The methylation protects hydroxyl groups from unwanted reactions during glycosylation processes. In a study involving the synthesis of complex oligosaccharides from natural sources, this compound was pivotal in creating stable intermediates for further modification .

Pharmaceutical Applications

1. Drug Development

The compound has potential applications in drug development due to its ability to mimic natural sugars. Its structural modifications can enhance the pharmacokinetic properties of therapeutic agents. Research indicates that derivatives of methylated hexoses can improve the bioavailability and efficacy of drugs targeting glycan-binding proteins .

2. Antimicrobial Activity

Recent studies have suggested that certain methylated hexoses exhibit antimicrobial properties. For example, oligosaccharides derived from this compound have shown bacteriostatic activity against specific pathogens when incorporated into pharmaceutical formulations . This opens avenues for developing new antimicrobial agents based on sugar derivatives.

Analytical Chemistry Applications

1. Chromatography and Mass Spectrometry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques such as Gas Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC). Its distinct retention times aid in identifying and quantifying other oligosaccharides within complex mixtures .

2. Structural Elucidation Techniques

The compound's unique spectral characteristics make it suitable for use in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for determining the structures of unknown sugars or polysaccharides. By comparing the spectral data obtained from this compound with those from unknown samples, researchers can deduce structural information effectively .

Case Studies

Mechanism of Action

The mechanism by which 2,3,4,6-Tetra-O-methyl-D-mannose exerts its effects is primarily related to its role as a methylated sugar. The methoxy groups influence the compound’s reactivity and interactions with other molecules. In biological systems, it can affect glycosylation processes, altering the structure and function of glycoproteins and glycolipids . The specific molecular targets and pathways involved depend on the context of its use, whether in metabolic studies or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

2,3,4,6-Tetra-O-methyl-D-galactose: Similar in structure but derived from D-galactose.

2,3,4,6-Tetra-O-methyl-D-glucose: Derived from D-glucose and used in similar applications.

Uniqueness

2,3,4,6-Tetra-O-methyl-D-mannose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its behavior in chemical reactions and biological systems can differ significantly from other methylated sugars, making it a valuable compound for targeted research and applications .

Properties

CAS No. |

15075-09-9 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

5-hydroxy-2,3,4,6-tetramethoxyhexanal |

InChI |

InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3 |

InChI Key |

LMWNQPUYOLOJQP-UHFFFAOYSA-N |

Isomeric SMILES |

COC[C@H]([C@H]([C@@H]([C@@H](C=O)OC)OC)OC)O |

Canonical SMILES |

COCC(C(C(C(C=O)OC)OC)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.